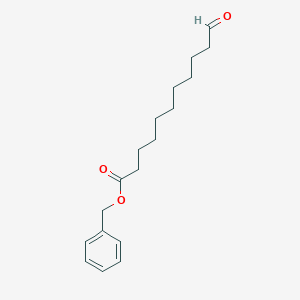
Benzyl 11-oxoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 11-oxoundecanoate is an organic compound that belongs to the ester class It is characterized by the presence of a benzyl group attached to the 11th carbon of an oxoundecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 11-oxoundecanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 11-oxoundecanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of the carbonyl group in this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl carbon is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: this compound can be oxidized to benzyl 11-oxoundecanoic acid.
Reduction: Reduction yields benzyl 11-hydroxyundecanoate.
Substitution: Substitution reactions can produce benzyl derivatives with various functional groups.
Scientific Research Applications
Benzyl 11-oxoundecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme kinetics.
Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: It serves as a precursor in the manufacture of specialty chemicals and fragrances.
Mechanism of Action
The mechanism of action of benzyl 11-oxoundecanoate primarily involves its hydrolysis to benzyl alcohol and 11-oxoundecanoic acid. Enzymes such as esterases catalyze this reaction, facilitating the release of the active components. The molecular targets and pathways involved depend on the specific application, such as drug delivery or chemical synthesis.
Comparison with Similar Compounds
Benzyl acetate: Another ester with a benzyl group, commonly used in fragrances and flavorings.
Benzyl benzoate: Used in medicinal applications, particularly as a treatment for scabies.
Benzyl alcohol: A simpler compound that serves as a precursor in the synthesis of various esters.
Uniqueness: Benzyl 11-oxoundecanoate is unique due to its longer carbon chain and the presence of a ketone group, which imparts distinct chemical properties and reactivity compared to shorter-chain benzyl esters. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C18H26O3 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
benzyl 11-oxoundecanoate |
InChI |
InChI=1S/C18H26O3/c19-15-11-6-4-2-1-3-5-10-14-18(20)21-16-17-12-8-7-9-13-17/h7-9,12-13,15H,1-6,10-11,14,16H2 |
InChI Key |
SGUFEKOWQZLAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


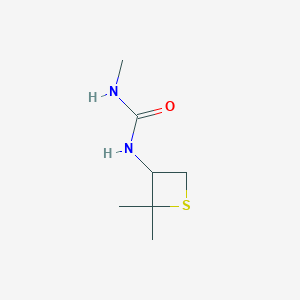
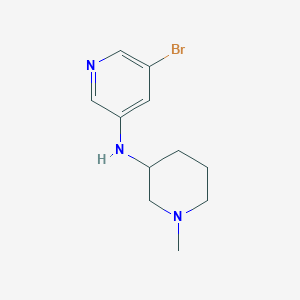
![4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13019620.png)
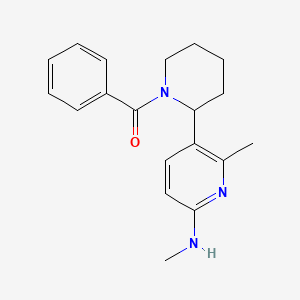
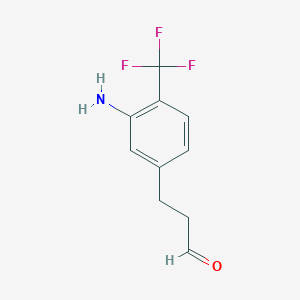
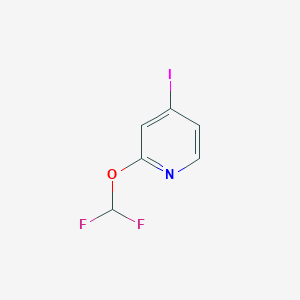
![Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13019644.png)
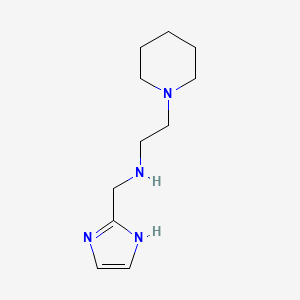
![N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13019649.png)
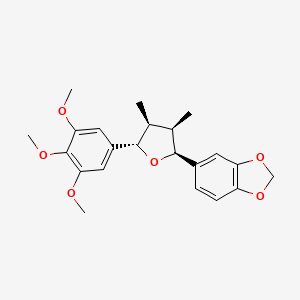
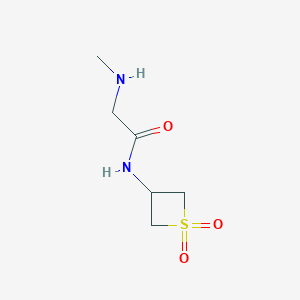
![5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13019669.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13019678.png)
![N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine](/img/structure/B13019692.png)
